N-(4-Hydroxyphenyl)glycine

Catalog No.
S1510185
CAS No.
122-87-2
M.F
C8H9NO3
M. Wt
167.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-Hydroxyphenyl)glycine

CAS Number

122-87-2

Product Name

N-(4-Hydroxyphenyl)glycine

IUPAC Name

2-(4-hydroxyanilino)acetic acid

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

InChI

InChI=1S/C8H9NO3/c10-7-3-1-6(2-4-7)9-5-8(11)12/h1-4,9-10H,5H2,(H,11,12)

InChI Key

WRUZLCLJULHLEY-UHFFFAOYSA-N

SMILES

Array

Synonyms

(R,S)-3HPG, 4-hydroxyphenylglycine, 4-hydroxyphenylglycine hydrobromide, (+-)-isomer, 4-hydroxyphenylglycine hydrochloride, (R)-isomer, 4-hydroxyphenylglycine perchlorate, (+-)-isomer, 4-hydroxyphenylglycine, (+-)-isomer, 4-hydroxyphenylglycine, (R)-isomer, 4-hydroxyphenylglycine, (S)-isomer, 4-hydroxyphenylglycine, 2,4-dimethylbenzenesulfonate, (+-)-isomer, 4-hydroxyphenylglycine, 2,4-dimethylbenzenesulfonate, (R)-isomer, 4-hydroxyphenylglycine, 4-methylbenzenesulfonate, (+-)-isomer, 4-hydroxyphenylglycine, 4-methylbenzenesulfonate, (S)-isomer, 4-hydroxyphenylglycine, monosodium salt, 4-hydroxyphenylglycine, monosodium salt, (R)-isomer, D-p-hydroxyphenylglycine, L-4-hydroxyphenylglycine, oxfenicine, p-hydroxyphenylglycine, UK 25842, UK-25842

Canonical SMILES

C1=CC(=CC=C1NCC(=O)O)O

The exact mass of the compound N-(4-Hydroxyphenyl)glycine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9267. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. It belongs to the ontological category of non-proteinogenic alpha-amino acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(4-Hydroxyphenyl)glycine (CAS 122-87-2), often referred to industrially as Glycin or photoglycine, is a high-purity (>97%) N-substituted p-aminophenol derivative utilized primarily as a controlled reducing agent and a specialized building block in organic synthesis . Structurally, it combines a phenolic hydroxyl group with an N-carboxymethyl chain, yielding a crystalline solid that melts at approximately 244 °C with decomposition . Unlike many highly water-soluble reducing agents, it exhibits a distinct pH-dependent solubility profile—sparingly soluble in neutral water and organic solvents, but readily soluble in alkaline solutions and mineral acids [1]. For industrial and laboratory procurement, its value lies in its quantifiable stability against aerial oxidation in alkaline media and its orthogonal reactivity, making it a targeted precursor for solution-phase peptide synthesis and advanced redox formulations .

Substituting N-(4-Hydroxyphenyl)glycine with common baseline alternatives like Metol (N-methyl-p-aminophenol sulfate), hydroquinone, or the unsubstituted precursor p-aminophenol introduces critical failures in both formulation stability and synthetic workflows. In redox applications, replacing it with Metol or hydroquinone drastically accelerates aerial oxidation in alkaline baths, leading to rapid degradation of the active solution and requiring frequent chemical replenishment [1]. In synthetic chemistry, substituting it with p-aminophenol deprives the system of the N-carboxymethyl functional group, stripping away the necessary carboxylic acid handle required for direct peptide coupling and forcing buyers to introduce multi-step linker addition processes . Consequently, procurement must strictly specify CAS 122-87-2 when long-duration alkaline stability or precise N-alkyl carboxylic derivatization is required.

Alkaline Solution Stability and Controlled Reduction Kinetics

N-(4-Hydroxyphenyl)glycine demonstrates sustained resistance to aerial oxidation when dissolved in alkaline media, a stark contrast to standard reducing agents. While comparators like hydroquinone and Metol undergo rapid oxidation and discoloration under alkaline conditions, N-(4-Hydroxyphenyl)glycine maintains its reducing capacity over extended periods [1]. This controlled kinetic profile prevents premature exhaustion of the active bath.

Evidence DimensionOxidation resistance in alkaline solution
Target Compound DataSustains active reducing capacity with minimal aerial oxidation over extended operational periods.
Comparator Or BaselineMetol / Hydroquinone (rapid aerial oxidation and degradation in alkaline environments).
Quantified DifferenceSignificantly extends the operational lifespan of alkaline redox baths compared to standard baseline developers.
ConditionsAlkaline aqueous solution at room temperature.

Procurement for continuous-process redox baths must prioritize this compound to minimize frequent replenishment, reduce chemical waste, and ensure consistent reduction rates.

Bifunctional N-Alkyl Carboxylic Acid Handle for Peptide Coupling

As a building block, N-(4-Hydroxyphenyl)glycine provides an intrinsic N-carboxymethyl group that serves as a direct handle for solution-phase peptide synthesis . When compared to the baseline precursor p-aminophenol, which only offers a primary amine and a phenolic hydroxyl, this compound allows for immediate carboxylate-amine coupling without the need to synthesize an intermediate linker.

Evidence DimensionFunctional group availability for direct coupling
Target Compound DataPossesses a pre-formed N-carboxymethyl group ready for direct peptide linkage.
Comparator Or Baselinep-Aminophenol (requires multi-step phosgenation or linker addition to achieve a carboxylic handle).
Quantified DifferenceEliminates at least one synthetic step (linker addition) in complex bioconjugation workflows.
ConditionsSolution-phase peptide synthesis and polymer grafting.

Buyers sourcing building blocks for complex peptide libraries save critical synthetic steps and improve overall yield by utilizing this pre-derivatized N-glycine compound.

pH-Triggered Solubilization for Suspension Formulations

The solubility profile of N-(4-Hydroxyphenyl)glycine is highly pH-dependent, offering distinct formulation advantages. It is sparingly soluble in neutral water, but freely soluble in warm 20% hydrochloric acid and alkaline solutions [1]. In contrast, baseline substitutes like hydroquinone are highly soluble in neutral water (approximately 59 g/L at 15 °C). This differential allows N-(4-Hydroxyphenyl)glycine to be formulated as a stable neutral suspension that is only activated upon pH adjustment.

Evidence DimensionAqueous solubility at neutral vs. extreme pH
Target Compound DataSparingly soluble in neutral water; freely soluble in alkalis and mineral acids.
Comparator Or BaselineHydroquinone (freely soluble in neutral water, ~59 g/L).
Quantified DifferenceProvides distinct phase-separation at neutral pH, preventing premature dissolution and reaction.
ConditionsNeutral water vs. acidic/alkaline aqueous media.

Enables the manufacturing of stable, long-shelf-life aqueous suspensions that can be precisely activated on demand via pH adjustment in industrial processes.

High-Stability Redox and Photographic Developer Baths

Due to its sustained resistance to aerial oxidation in alkaline media compared to hydroquinone, N-(4-Hydroxyphenyl)glycine is a highly effective choice for formulating long-duration redox baths and fine-grain photographic developers where bath longevity and controlled reduction kinetics are prioritized over rapid, aggressive development [1].

Solution-Phase Peptide Synthesis

Leveraging its pre-formed N-carboxymethyl handle, this compound is heavily utilized as a specialized building block in solution-phase peptide synthesis, allowing chemists to bypass intermediate linker-addition steps required when using standard p-aminophenol .

pH-Activated Chemical Suspensions

Its distinct property of being sparingly soluble in neutral water but freely soluble in extreme pH environments makes it an ideal candidate for industrial formulations that require the active ingredient to remain suspended and unreactive until a specific alkaline or acidic trigger is introduced into the process stream [1].

Physical Description

Shiny solid; [Merck Index] White or light brown powder; [Alfa Aesar MSDS]

XLogP3

0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

167.058243149 Da

Monoisotopic Mass

167.058243149 Da

Heavy Atom Count

12

UNII

3ET7L3AG0V

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Enzyme Inhibitors

Pictograms

Irritant

Irritant

Other CAS

122-87-2

Wikipedia

Glycin

General Manufacturing Information

Glycine, N-(4-hydroxyphenyl)-: ACTIVE

Dates

Last modified: 08-15-2023

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